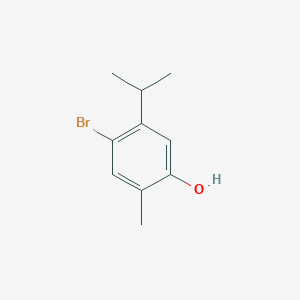

4-Bromo-5-isopropyl-2-methylbenzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

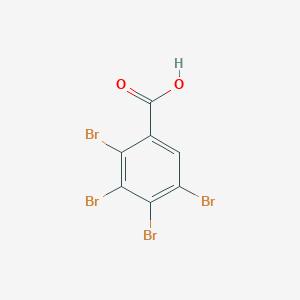

The synthesis of bromobenzene derivatives often involves halogenation reactions where a bromine atom is introduced into the benzene ring. A method relevant to such compounds involves bromination-dehydrobromination processes, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, where a bromo compound is synthesized and used for further chemical reactions (Vasin et al., 2016). Such methodologies could be adapted for the synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives is characterized by their substituents' electronic effects on the benzene ring. X-ray crystallography provides accurate structural determinations, as demonstrated in the study of various bromobenzene compounds, where the arrangement of atoms and their spatial configuration are detailed (E. O. Onyango et al., 2015). For 4-Bromo-5-isopropyl-2-methylbenzenol, such analysis could reveal the influence of isopropyl and methyl groups on the overall molecular geometry and electron distribution.

Chemical Reactions and Properties

Bromobenzene derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions. For example, the synthesis of substituted bromobenzene derivatives involves selective bromination and further functionalization, showcasing the reactivity of bromine in electrophilic aromatic substitution reactions (P. Weller & R. Hanzlik, 1988). 4-Bromo-5-isopropyl-2-methylbenzenol could similarly participate in reactions that exploit its bromine atom for further chemical transformations.

Scientific Research Applications

Hydrogenation and Dehydrogenation Catalysis

4-Bromo-5-isopropyl-2-methylbenzenol-related compounds have been studied for their roles in hydrogenation and dehydrogenation processes. For instance, compounds like 4-Isopropenyl-1-methylcyclohexene, closely related to 4-Bromo-5-isopropyl-2-methylbenzenol, undergo hydrogenation over certain catalysts to form products like 4-isopropyl-1-methylcyclohexene. This process is crucial in understanding the selective catalysis of similar compounds (Tanaka, Hattori, & Tanabe, 1978).

Molecular Docking and Antiviral Activity

Research has been conducted on isomers of 4-Bromo-5-isopropyl-2-methylbenzenol, exploring their potential antiviral activity against SARS-CoV-2 through molecular docking. The study highlights the impact of positional isomerism on the effectiveness of such compounds in inhibiting the virus, providing insights into the development of new antiviral drugs (Palsaniya et al., 2021).

Thermochemistry Studies

The thermochemistry of halogen-substituted methylbenzenes, which includes compounds similar to 4-Bromo-5-isopropyl-2-methylbenzenol, has been extensively studied. These studies involve measuring vapor pressures and enthalpies, crucial for understanding the physical properties and stability of such compounds (Verevkin et al., 2015).

Organometallic Chemistry

In organometallic chemistry, compounds related to 4-Bromo-5-isopropyl-2-methylbenzenol have been used to study the reactivity in quinonoid-bridged dinuclear complexes. This research provides valuable insights into the behavior of these compounds in complex chemical environments, which is significant for catalysis and material science applications (Sommer et al., 2013).

Liquid-phase Oxidation Studies

Studies on the liquid-phase oxidation of methylbenzenes, closely related to 4-Bromo-5-isopropyl-2-methylbenzenol, have been conducted to understand the catalytic processes and reaction mechanisms involved in the oxidation of such compounds. These insights are crucial for industrial applications in chemical synthesis (Okada & Kamiya, 1981).

properties

IUPAC Name |

4-bromo-2-methyl-5-propan-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZJYFWYHBUUKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377340 |

Source

|

| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-isopropyl-2-methylbenzenol | |

CAS RN |

121665-99-4 |

Source

|

| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)